N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
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Overview
Description
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide typically involves several steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4,6-dinitroaniline, followed by coupling with 4-methoxyaniline to form the azo compound.
Alkylation: The azo compound is then subjected to alkylation with allyl bromide in the presence of a base to introduce the allyl group.
Cyanoethylation: The final step involves the cyanoethylation of the alkylated azo compound using acrylonitrile under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, such as using different solvents, catalysts, and reaction conditions.
Chemical Reactions Analysis
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles like amines or thiols.
Condensation: The cyano group can participate in condensation reactions with various carbonyl compounds to form heterocyclic structures.
Scientific Research Applications
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with biological macromolecules. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in scientific research.
Comparison with Similar Compounds
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide can be compared with similar compounds such as:
N-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-5-(2-cyanoethyl)(2-hydroxyethyl)amino-4-methoxyphenylacetamide: Similar in structure but with a hydroxyethyl group instead of an allyl group.
N-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-5-(2-cyanoethyl)(2-hydroxyethyl)amino-4-methoxyphenylacetamide: Similar in structure but with different substituents on the phenyl ring.
Properties
CAS No. |
79295-92-4 |
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Molecular Formula |
C21H20ClN7O6 |
Molecular Weight |
501.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(prop-2-enyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H20ClN7O6/c1-4-7-27(8-5-6-23)18-11-16(24-13(2)30)17(12-20(18)35-3)25-26-21-15(22)9-14(28(31)32)10-19(21)29(33)34/h4,9-12H,1,5,7-8H2,2-3H3,(H,24,30) |
InChI Key |
OFBABPXIQMIOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CC=C |
Origin of Product |
United States |
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